1-(Bromomethyl)-1-(tert-butoxy)cyclohexane 1-(Bromomethyl)-1-(tert-butoxy)cyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785374
InChI: InChI=1S/C11H21BrO/c1-10(2,3)13-11(9-12)7-5-4-6-8-11/h4-9H2,1-3H3
SMILES:
Molecular Formula: C11H21BrO
Molecular Weight: 249.19 g/mol

1-(Bromomethyl)-1-(tert-butoxy)cyclohexane

CAS No.:

Cat. No.: VC17785374

Molecular Formula: C11H21BrO

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-(tert-butoxy)cyclohexane -

Specification

Molecular Formula C11H21BrO
Molecular Weight 249.19 g/mol
IUPAC Name 1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxy]cyclohexane
Standard InChI InChI=1S/C11H21BrO/c1-10(2,3)13-11(9-12)7-5-4-6-8-11/h4-9H2,1-3H3
Standard InChI Key GYSRASKUNWFCDU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1(CCCCC1)CBr

Introduction

Chemical Identity and Structural Features

Property1-(Bromomethyl)-1-(tert-butoxy)cyclohexane1-(Bromomethyl)-1-(tert-butoxy)cycloheptane
Molecular FormulaC11H21BrO\text{C}_{11}\text{H}_{21}\text{BrO}C12H23BrO\text{C}_{12}\text{H}_{23}\text{BrO}
Molecular Weight (g/mol)249.19 (calculated)263.21
CAS NumberNot reported1247659-59-1
Boiling PointNot availableNot disclosed
Storage ConditionsAmbient (inferred from analogs )Ambient

The tert-butoxy group’s electron-donating effects and the bromomethyl group’s electrophilic character suggest potential utility in nucleophilic substitution reactions, though steric effects may modulate reactivity.

Synthetic Methodologies

While no explicit synthesis of 1-(Bromomethyl)-1-(tert-butoxy)cyclohexane is documented, analogous reactions involving tert-butyllithium (t-BuLi\text{t-BuLi}) and bromomethylation agents provide a plausible pathway. For example, Crockett et al. demonstrated that t-BuLi\text{t-BuLi} in tetrahydrofuran (THF) at 78C-78^\circ \text{C} reacts with benzoyl chloride to generate lithiated intermediates, which could theoretically be quenched with bromomethylating agents .

Proposed Synthesis Route

  • Lithiation: Treatment of 1-tert-butoxycyclohexane with t-BuLi\text{t-BuLi} in THF at cryogenic temperatures generates a lithiated intermediate.

  • Electrophilic Quenching: Introduction of bromomethyl bromide (BrCH2Br\text{BrCH}_2\text{Br}) or analogous reagents could install the bromomethyl group.

  • Workup: Methanol quenching and purification via column chromatography or recrystallization .

Key challenges include managing the steric bulk of the tert-butoxy group and avoiding elimination side reactions. Rapid injection NMR (RI-NMR\text{RI-NMR}) techniques, as described by Crockett et al., could monitor intermediate formation .

Physicochemical Properties

Spectroscopic Characterization

Although direct data for the target compound is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of related compounds provide benchmarks:

  • IR Spectroscopy: The tert-butoxy group’s C-O-C asymmetric stretch typically appears near 1250–1150 cm1^{-1}, while the C-Br stretch in bromomethyl groups resonates around 600–500 cm1^{-1} .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: The tert-butoxy methyl protons resonate as a singlet near δ1.2\delta 1.2 ppm, while bromomethyl protons appear as a triplet (δ3.4\delta 3.43.63.6 ppm) due to coupling with adjacent cyclohexane protons .

    • 13C NMR^{13}\text{C NMR}: The quaternary carbon bearing both substituents is expected near δ85\delta 859090 ppm, with bromomethyl carbon at δ30\delta 303535 ppm .

Reactivity and Applications

Nucleophilic Substitution

The bromomethyl group’s electrophilic nature makes the compound a candidate for Suzuki-Miyaura couplings or Grignard reactions. For instance, in the presence of palladium catalysts, cross-coupling with aryl boronic acids could yield biaryl derivatives .

Steric Effects on Reactivity

The tert-butoxy group’s bulk may hinder reactions at the bromomethyl site. Comparative studies with 1-(Bromomethyl)-4-tert-butylcyclohexane (CAS 92368-33-7) suggest that steric shielding reduces reaction rates in SN2 mechanisms .

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